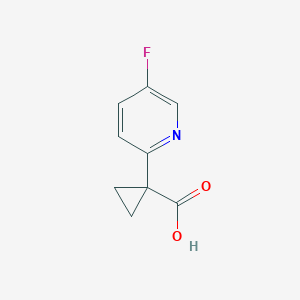

1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVFERIITBXTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1302580-98-8 | |

| Record name | 1-(5-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoropyridine with cyclopropanecarboxylic acid under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Chemistry

- Building Block : Used as a precursor in the synthesis of more complex organic molecules.

- Reagent : Acts as a reagent in various organic reactions, facilitating the formation of new chemical entities.

Biology

- Biochemical Probes : Employed in studies of biological pathways, serving as probes in biochemical assays to investigate enzyme activities.

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. It has shown synergistic effects when combined with antibiotics like colistin .

Industry

- Agrochemicals Production : Utilized in the development of agrochemicals, contributing to crop protection strategies.

- Dyes and Industrial Chemicals : Involved in the synthesis of dyes and other industrial chemicals, enhancing product performance through its unique molecular structure.

Case Studies

Several studies highlight the compound's biological activity and potential applications:

Antimicrobial Activity Study

A comprehensive evaluation revealed that 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid exhibited potent antimicrobial properties. The study indicated that this compound could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, with favorable fractional inhibitory concentration (FIC) indices when used in combination with existing antibiotics.

Cytotoxicity Assessment

In vitro studies demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity levels. This suggests a favorable therapeutic index for further development as a potential anticancer agent .

Molecular Docking Studies

In silico analyses indicated strong binding affinities between 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid and target enzymes involved in bacterial metabolism. These findings support its role as a potential inhibitor, paving the way for future therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyridinyl Cyclopropanecarboxylic Acids

Substituent Position and Halogen Variations

1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic Acid (CAS: 1402232-84-1) Molecular Formula: C₁₀H₁₁NO₂ Key Difference: Replacement of fluorine with a methyl group at the 5-position of the pyridine ring. Methyl groups are electron-donating, enhancing lipophilicity but reducing electronegativity compared to fluorine. This may alter binding affinity in biological targets .

1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic Acid (CAS: 1427020-55-0) Molecular Formula: C₉H₇ClNO₂ Key Difference: Chlorine substitution at the 3-position of pyridine.

1-(5-Methoxypyridin-2-yl)cyclopropanecarboxylic Acid (CAS: 1282549-26-1) Molecular Formula: C₁₀H₁₁NO₃ Key Difference: Methoxy group at the 5-position. The electron-donating methoxy group increases solubility in polar solvents and may enhance metabolic stability compared to fluorine .

Functional Group Modifications

Aromatic Ring Replacements

1-(Thien-2-yl)cyclopropanecarboxylic Acid (CAS: 162959-94-6)

Non-Pyridinyl Cyclopropanecarboxylic Acids

1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 72934-37-3)

- Molecular Formula : C₁₀H₉ClO₂

- Key Difference : Chlorophenyl substituent instead of pyridine. The absence of a nitrogen heterocycle reduces polarity and may limit solubility in aqueous media .

1-Allylcyclopropanecarboxylic Acid (CAS: 80360-57-2)

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity in 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid enhances hydrogen-bonding capacity compared to methyl or methoxy groups .

- Biological Activity : Thiophene analogs exhibit distinct binding modes in protein interactions due to sulfur’s polarizability, unlike pyridine derivatives .

- Synthetic Challenges : Bulkier substituents (e.g., benzyloxy) complicate synthesis but improve pharmacokinetic properties like half-life .

Biologische Aktivität

1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and pharmacological applications, supported by various research findings and case studies.

Synthesis

The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid typically involves cyclopropanation reactions and subsequent functional group modifications. The compound can be synthesized through methods that incorporate fluorinated pyridine derivatives, enhancing its biological activity.

Antimicrobial Properties

1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid has shown promising antimicrobial activity. In a study evaluating various derivatives, it was noted that compounds with a cyclopropane structure exhibited significant inhibitory effects against a range of bacterial species. The minimal inhibitory concentrations (MICs) were determined to assess their efficacy, with some compounds demonstrating low nanomolar activity against target bacteria .

Cytotoxicity

The cytotoxic profile of 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid indicates that while some derivatives exhibit potent biological activity, they may also present varying levels of toxicity. Compounds in the same class have been evaluated for their effects on human cell lines, such as U937 cells, revealing that certain derivatives possess effective inhibition without significant cytotoxicity .

Research suggests that 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid may function by inhibiting key enzymes involved in bacterial metabolism. For instance, studies have indicated that similar compounds can interfere with O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis in bacteria . This inhibition leads to altered metabolic pathways, making it a potential candidate for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation of various cyclopropane derivatives showed that 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus, with FIC indices indicating synergistic effects when combined with existing antibiotics like colistin .

- Cytotoxicity Assessment : In vitro studies demonstrated that while some derivatives showed high efficacy in inhibiting cancer cell proliferation, they maintained low toxicity levels, suggesting a favorable therapeutic index for further development .

- Molecular Docking Studies : In silico analyses indicated strong binding affinities between 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid and target enzymes involved in bacterial metabolism, supporting its role as a potential inhibitor .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition against E. coli and S. aureus (FIC index < 0.5) |

| Study 2 | Cytotoxicity | Effective against U937 cells with low cytotoxicity |

| Study 3 | Enzyme Inhibition | Strong binding to OASS confirmed through molecular docking |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | K₂CO₃ | CH₃CN | 20°C | 65% |

| 2 | Pd(OAc)₂, XPhos | t-BuOH | 80°C | 72% |

| 3 | HCl, H₂O | H₂O | 90°C | 85% |

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR :

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS m/z calculated for C₉H₇FNO₂ [M+H]⁺: 180.06; observed: 180.1 .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Inhalation : Use fume hoods; evacuate to fresh air if exposed. Monitor for respiratory irritation .

- Skin Contact : Wear nitrile gloves; rinse immediately with water for 15 minutes.

- Storage : Store in airtight containers at –20°C, away from oxidizers and ignition sources .

Advanced: How can cyclopropanation yields be optimized for sterically hindered derivatives?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance cyclopropane ring formation under milder conditions (e.g., 50°C vs. 80°C) .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Additives : Include Cs₂CO₃ to deprotonate intermediates and reduce side reactions .

Q. Table 2: Optimization Results

| Catalyst | Solvent | Additive | Yield Improvement |

|---|---|---|---|

| Pd(OAc)₂ | DMF | Cs₂CO₃ | +18% |

| Pd/CuCl | Toluene | None | +5% |

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs).

- Metabolic Stability : Perform LC-MS/MS to quantify degradation products in cell media .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities to target receptors like GABAₐ .

Advanced: How to address low yields in multi-step synthesis?

Methodological Answer:

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step .

- Reaction Monitoring : Employ TLC (UV visualization) or inline IR to detect incomplete reactions early.

- Scale-Up Adjustments : Reduce catalyst loading by 30% to minimize cost without sacrificing efficiency .

Key Reference: Multi-step protocols from and provide validated conditions for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.